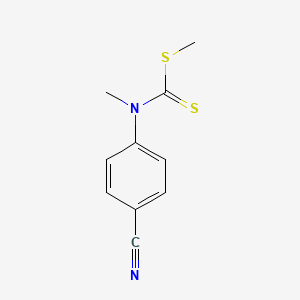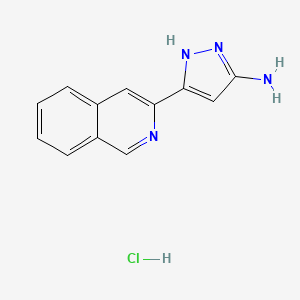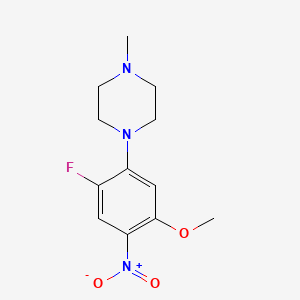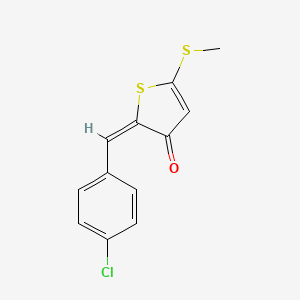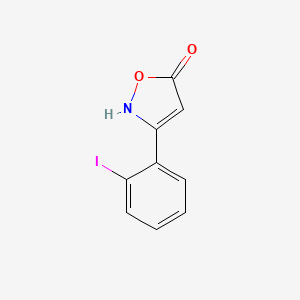
5-Hydroxy-3-(2-iodophenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-3-(2-iodophenyl)isoxazole is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(2-iodophenyl)isoxazole can be achieved through various methods. One common approach involves the condensation of aldehydes with primary nitro compounds. For instance, the reaction of aromatic aldehydes with nitroacetate in the presence of a base can lead to the formation of isoxazole derivatives . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine under microwave-assisted conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(2-iodophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and substituted isoxazole derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
5-Hydroxy-3-(2-iodophenyl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(2-iodophenyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Hydroxy-3-(2-iodophenyl)isoxazole include other isoxazole derivatives such as:
- 5-Hydroxy-3-(2-bromophenyl)isoxazole
- 5-Hydroxy-3-(2-chlorophenyl)isoxazole
- 5-Hydroxy-3-(2-fluorophenyl)isoxazole
Uniqueness
The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in unique substitution reactions and enhance the compound’s biological activity compared to its halogenated analogs .
Properties
CAS No. |
2135339-52-3 |
|---|---|
Molecular Formula |
C9H6INO2 |
Molecular Weight |
287.05 g/mol |
IUPAC Name |
3-(2-iodophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H6INO2/c10-7-4-2-1-3-6(7)8-5-9(12)13-11-8/h1-5,11H |
InChI Key |
KWGITPWTOSIPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)ON2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


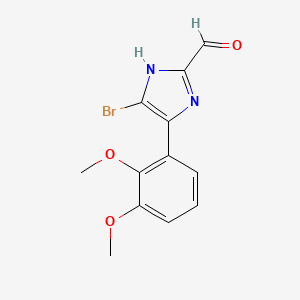

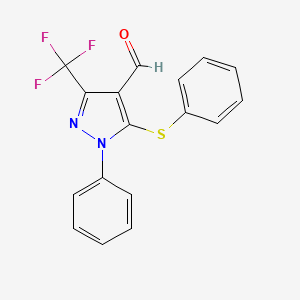
![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)
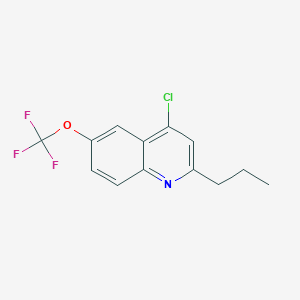

![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
